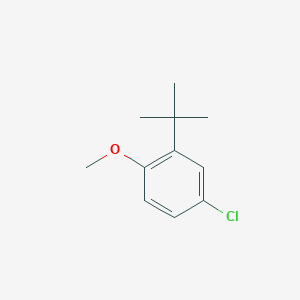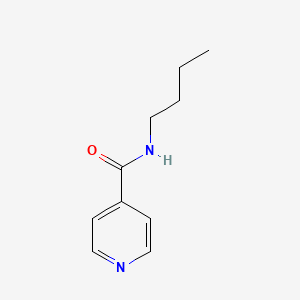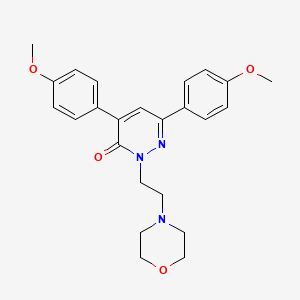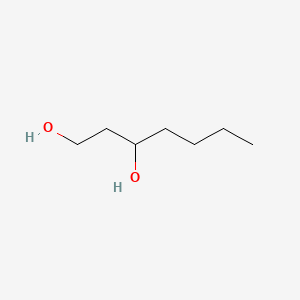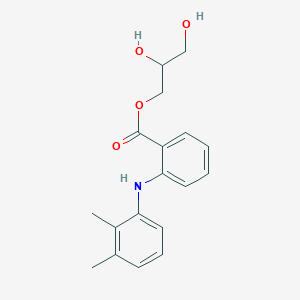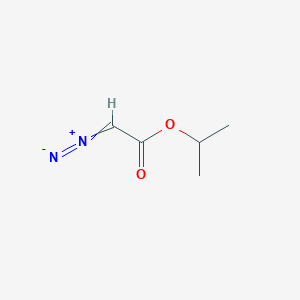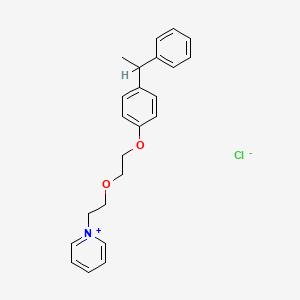
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes a pyridinium ion linked to a phenoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of p-(alpha-Methylbenzyl)phenol with ethylene oxide to form the phenoxyethyl intermediate.
Alkylation Reaction: The phenoxyethyl intermediate is then reacted with 2-chloroethylpyridine under basic conditions to form the desired pyridinium salt.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the phenoxyethyl chain.
Reduction: The major products include reduced derivatives of the pyridinium ion.
Substitution: The major products include substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets leads to the activation or inhibition of specific biochemical pathways, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(2-(p-Methylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Ethylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Propylphenoxy)ethoxy)ethyl)pyridinium chloride
Uniqueness: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22317-62-0 |
|---|---|
Molekularformel |
C23H26ClNO2 |
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
1-[2-[2-[4-(1-phenylethyl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2.ClH/c1-20(21-8-4-2-5-9-21)22-10-12-23(13-11-22)26-19-18-25-17-16-24-14-6-3-7-15-24;/h2-15,20H,16-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QBLNDMJMOXVIDP-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOCC[N+]3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)


